4-(Azetidin-3-yloxy)-2-methylquinoline
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Overview
Description
4-(Azetidin-3-yloxy)-2-methylquinoline is a heterocyclic compound that combines the structural features of azetidine and quinoline Azetidine is a four-membered nitrogen-containing ring, while quinoline is a bicyclic compound consisting of a benzene ring fused to a pyridine ring
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 4-(Azetidin-3-yloxy)-2-methylquinoline typically involves the following steps:
Formation of Azetidine Ring: The azetidine ring can be synthesized through the aza Paternò–Büchi reaction, which involves the [2 + 2] photocycloaddition of an imine and an alkene.
Quinoline Derivative Preparation: The quinoline derivative can be synthesized through various methods, including the Skraup synthesis, which involves the condensation of aniline with glycerol and sulfuric acid in the presence of an oxidizing agent.
Coupling Reaction: The final step involves the coupling of the azetidine ring with the quinoline derivative.
Industrial Production Methods: Industrial production of this compound may involve continuous flow synthesis techniques to enhance yield and efficiency. The use of automated reactors and optimized reaction conditions can facilitate large-scale production .
Chemical Reactions Analysis
Types of Reactions: 4-(Azetidin-3-yloxy)-2-methylquinoline undergoes various chemical reactions, including:
Substitution: Nucleophilic substitution reactions can introduce different substituents onto the quinoline ring, enhancing its chemical diversity.
Common Reagents and Conditions:
Oxidation: Potassium permanganate, chromium trioxide, and other strong oxidizing agents.
Reduction: Hydrogen gas with a palladium catalyst, sodium borohydride, or lithium aluminum hydride.
Substitution: Halogenated quinoline derivatives, nucleophiles like amines or thiols, and basic conditions.
Major Products:
Oxidation: Ketones, carboxylic acids.
Reduction: Alcohols, alkanes.
Substitution: Various substituted quinoline derivatives.
Scientific Research Applications
4-(Azetidin-3-yloxy)-2-methylquinoline has diverse applications in scientific research:
Chemistry: Used as a building block in organic synthesis to create complex molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial and anticancer properties.
Medicine: Explored for its potential as a therapeutic agent in drug development.
Industry: Utilized in the synthesis of materials with specific properties, such as polymers and dyes.
Mechanism of Action
The mechanism of action of 4-(Azetidin-3-yloxy)-2-methylquinoline involves its interaction with specific molecular targets:
Comparison with Similar Compounds
4-(Azetidin-3-yloxy)butanenitrile: Another azetidine derivative with potential bioactivity.
2,4,6-Trisubstituted Quinazoline Derivatives: Compounds with similar quinoline structures and potential antitumor activity.
Azetidine and Oxetane Amino Acid Derivatives: Compounds with similar azetidine rings used in various biological applications.
Uniqueness: 4-(Azetidin-3-yloxy)-2-methylquinoline is unique due to its specific combination of azetidine and quinoline structures, which may confer distinct biological activities and chemical reactivity compared to other similar compounds .
Properties
Molecular Formula |
C13H14N2O |
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Molecular Weight |
214.26 g/mol |
IUPAC Name |
4-(azetidin-3-yloxy)-2-methylquinoline |
InChI |
InChI=1S/C13H14N2O/c1-9-6-13(16-10-7-14-8-10)11-4-2-3-5-12(11)15-9/h2-6,10,14H,7-8H2,1H3 |
InChI Key |
FERFUZAHIZXBQF-UHFFFAOYSA-N |
Canonical SMILES |
CC1=NC2=CC=CC=C2C(=C1)OC3CNC3 |
Origin of Product |
United States |
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